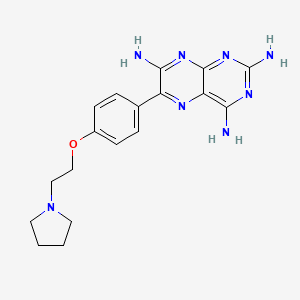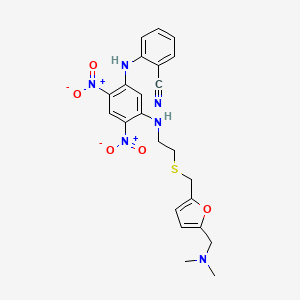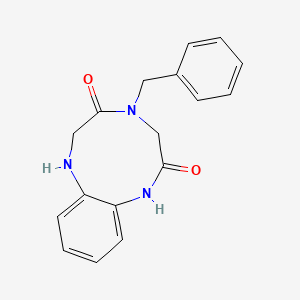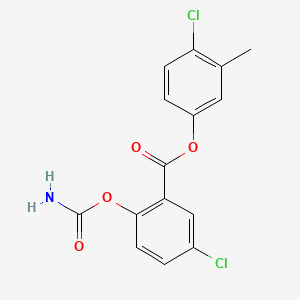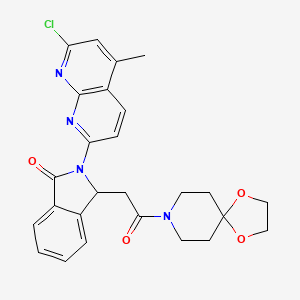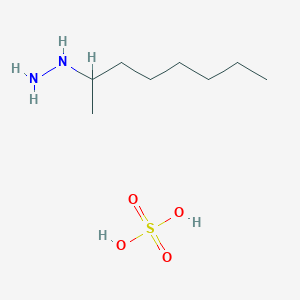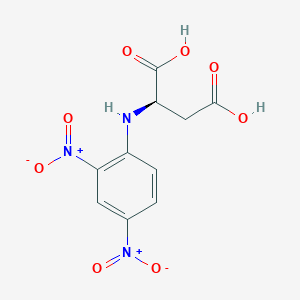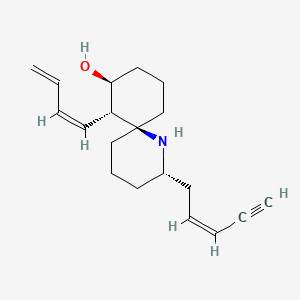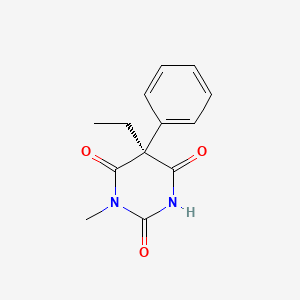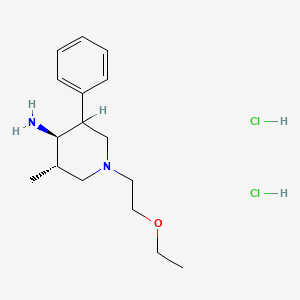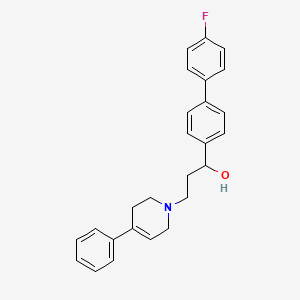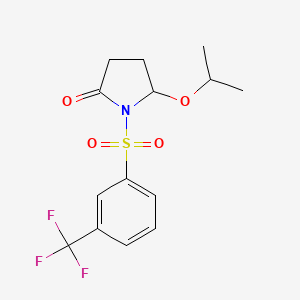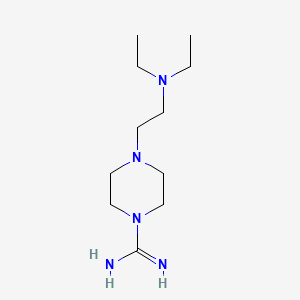
1-Piperazinecarboxamidine, 4-(2-(diethylamino)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ピペラジンカルボキサミジン, 4-(2-(ジエチルアミノ)エチル)- は、分子式が C11H25N5 で表される化学化合物です。化学、生物学、医学など、さまざまな分野で応用されていることが知られています。この化合物は、カルボキサミジン基とジエチルアミノエチル基が置換されたピペラジン環の存在が特徴です。
準備方法
合成ルートと反応条件
1-ピペラジンカルボキサミジン, 4-(2-(ジエチルアミノ)エチル)- の合成には、いくつかの工程が関与します。一般的な方法の 1 つには、ピペラジンとシアナミドを反応させてピペラジンカルボキサミジンを生成する方法があります。この中間体は次に、塩基性条件下で 2-(ジエチルアミノ)エチルクロリドと反応させて最終生成物を得ます。この反応には、通常、エタノールやメタノールなどの溶媒と、水酸化ナトリウムや炭酸カリウムなどの塩基が必要です。
工業生産方法
この化合物の工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスでは、効率的な生産を確保するために、大型反応器と連続フローシステムが使用されます。反応条件は、収率と純度を最大化するように最適化されており、多くの場合、温度制御と触媒の使用が含まれます。
化学反応の分析
反応の種類
1-ピペラジンカルボキサミジン, 4-(2-(ジエチルアミノ)エチル)- は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: この化合物は、特にジエチルアミノエチル基において、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのハロアルカン。
生成される主な生成物
酸化: ピペラジン環の酸化誘導体。
還元: カルボキサミジン基の還元形態。
置換: さまざまなアルキル基またはアリール基が置換された誘導体。
科学的研究の応用
1-ピペラジンカルボキサミジン, 4-(2-(ジエチルアミノ)エチル)- は、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害と受容体結合の研究に使用されます。
医学: 特に神経疾患の治療における潜在的な治療効果について調査されています。
産業: 特殊化学品や医薬品の製造に使用されます。
作用機序
1-ピペラジンカルボキサミジン, 4-(2-(ジエチルアミノ)エチル)- の作用機序は、特定の分子標的との相互作用に関与しています。これは、特定の受容体や酵素に結合し、それらの活性を調節することが知られています。この化合物は、活性部位またはアロステリック部位に結合することで酵素活性を阻害し、それによって関与する生化学的経路に影響を与える可能性があります。
類似化合物の比較
類似化合物
- N,N-ジエチル-4-メチル-1-ピペラジンカルボキサミド
- N- [2- (ジエチルアミノ)エチル]-1-メチル-4-ピペリジンカルボキサミド
独自性
1-ピペラジンカルボキサミジン, 4-(2-(ジエチルアミノ)エチル)- は、その特定の置換パターンによって、独特の化学的および生物学的特性を付与されており、ユニークです。さまざまな分子標的と相互作用する能力により、さまざまな研究分野で貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- N,N-diethyl-4-methyl-1-piperazinecarboxamide
- N- [2- (diethylamino)ethyl]-1-methyl-4-piperidinecarboxamide
Uniqueness
1-Piperazinecarboxamidine, 4-(2-(diethylamino)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound in various research fields.
特性
CAS番号 |
85063-93-0 |
|---|---|
分子式 |
C11H25N5 |
分子量 |
227.35 g/mol |
IUPAC名 |
4-[2-(diethylamino)ethyl]piperazine-1-carboximidamide |
InChI |
InChI=1S/C11H25N5/c1-3-14(4-2)5-6-15-7-9-16(10-8-15)11(12)13/h3-10H2,1-2H3,(H3,12,13) |
InChIキー |
RHTROOWEZILQJX-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCN1CCN(CC1)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


